N-(4,5,6,7-tetrahydro-1H-indazol-7-yl)cyclohexanecarboxamide
Description
N-(4,5,6,7-tetrahydro-1H-indazol-7-yl)cyclohexanecarboxamide is a compound belonging to the indazole family, which is known for its diverse biological activities. Indazole derivatives have been studied for their anti-inflammatory, antimicrobial, anticancer, and other pharmacological properties .
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydro-1H-indazol-7-yl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c18-14(10-5-2-1-3-6-10)16-12-8-4-7-11-9-15-17-13(11)12/h9-10,12H,1-8H2,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRQWKYTLLTHIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2CCCC3=C2NN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4,5,6,7-tetrahydro-1H-indazol-7-yl)cyclohexanecarboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of cyclohexane-1,3-dione, which is acylated with the corresponding acid chloride in the presence of a base in chloroform. The resulting enol acylate is then isomerized to a triketone by the action of acetone cyanohydrin in the presence of triethylamine in acetonitrile . Industrial production methods often involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
N-(4,5,6,7-tetrahydro-1H-indazol-7-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the indazole ring, using reagents like sodium azide or halogenating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(4,5,6,7-tetrahydro-1H-indazol-7-yl)cyclohexanecarboxamide has been explored for various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Studies have shown its potential as an antimicrobial and anticancer agent.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4,5,6,7-tetrahydro-1H-indazol-7-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like cyclo-oxygenase-2 (COX-2), leading to reduced production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) . This inhibition can result in anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
N-(4,5,6,7-tetrahydro-1H-indazol-7-yl)cyclohexanecarboxamide can be compared with other indazole derivatives, such as:
- N-(4,5,6,7-tetrahydro-1H-indazol-5-yl)acetamide
- N-(4,5,6,7-tetrahydro-1H-indazol-5-yl)ethanamide
These compounds share similar structural motifs but may differ in their pharmacological activities and specific applications. The unique properties of this compound, such as its specific interaction with COX-2, highlight its potential as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
